molecular formula C9H12N2O4S B14840638 3-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide

3-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide

Cat. No.: B14840638
M. Wt: 244.27 g/mol
InChI Key: NNRURJPZMWMWDO-UHFFFAOYSA-N
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Description

3-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is characterized by the presence of a hydroxyl group, a dimethylamino group, and a sulfamoyl group attached to a benzamide core. It is a solid at room temperature and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide typically involves the reaction of 3-hydroxybenzamide with dimethylamine and a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Scientific Research Applications

3-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfamoyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-sulfamoylbenzamide
  • N,N-Dimethyl-4-sulfamoylbenzamide
  • 4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide
  • N,N-Diethyl-3-hydroxybenzamide

Uniqueness

3-Hydroxy-N,N-dimethyl-5-sulfamoylbenzamide is unique due to the presence of both hydroxyl and sulfamoyl groups on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

3-hydroxy-N,N-dimethyl-5-sulfamoylbenzamide

InChI

InChI=1S/C9H12N2O4S/c1-11(2)9(13)6-3-7(12)5-8(4-6)16(10,14)15/h3-5,12H,1-2H3,(H2,10,14,15)

InChI Key

NNRURJPZMWMWDO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)S(=O)(=O)N)O

Origin of Product

United States

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